molecular formula C16H15Cl2NO4 B3037132 4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid CAS No. 439120-57-7

4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid

Cat. No. B3037132
CAS RN: 439120-57-7
M. Wt: 356.2 g/mol
InChI Key: ATWQDQHLZBADDO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceuticals, particularly those used to treat high blood pressure and heart disease . The 2,4-dichlorophenyl group is a common motif in many pesticides and herbicides .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules .

Scientific Research Applications

Hydrogen Bonding Interactions in Crystalline Structures

A study by Caignan and Holt (2000) examined the hydrogen bonding interactions of various chloro-substituted 4-phenyl-1,4-dihydropyridine molecules, including 4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid. This research highlighted the role of polar orthosubstituents in accommodating hydrogen bonding to the carbonyl oxygen atom in such compounds, which is crucial for understanding their molecular behavior and potential applications in various fields, including pharmacology and materials science (Caignan & Holt, 2000).

Synthesis and Chemical Behavior

Another aspect of scientific research involving this compound is its synthesis and chemical behavior. Li Ruo-qi (2008) investigated the synthetic procedure of a related compound under phase transfer catalysis, emphasizing the importance of factors such as catalyst amount, reaction time, and solvent in determining yield. This research is vital for the scalable production and application of such compounds in various industries (Li Ruo-qi, 2008).

Crystallographic Studies

The compound's crystallographic studies provide insights into its molecular structure and potential applications. For instance, a study by Jasinski et al. (2013) on the synthesis and crystal structures of new dihydropyridine derivatives, including similar compounds, adds to the understanding of their molecular structures, which is essential for their application in various scientific fields, such as drug design and materials science (Jasinski et al., 2013).

Chemical Synthesis and Derivatization

In 2022, Borgarelli et al. described the synthesis of a related dihydropyridine scaffold, demonstrating its utility in organic synthesis and potential as a hydrogen transfer reagent. This study highlights the versatility of dihydropyridine derivatives in synthesizing new molecules and their role in emulating reducing agents like NAD(P)H (Borgarelli et al., 2022).

Safety And Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can pose risks. For example, 2,4-dichlorophenylacetic acid can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-7-12(15(20)21)14(10-5-4-9(17)6-11(10)18)13(8(2)19-7)16(22)23-3/h4-6,14,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWQDQHLZBADDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
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4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
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4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
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4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
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4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
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4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid

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